6-Oxo Mometasone Furoate

Description

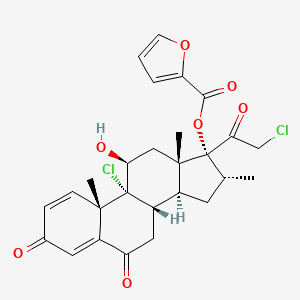

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMUYUVNHWPWLS-KORTYEGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305334-30-8 | |

| Record name | 6-Oxo mometasone furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXO MOMETASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ9B6K29E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Oxo Mometasone Furoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo Mometasone Furoate, identified as Mometasone Furoate Impurity F, is a critical compound of interest for analytical chemists, process chemists, and formulation scientists working with the potent synthetic corticosteroid, Mometasone Furoate.[1] As a process-related impurity, its presence, identification, and quantification are of paramount importance in ensuring the quality, safety, and efficacy of Mometasone Furoate drug products.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound.

Chemical Structure and Properties

This compound is a derivative of Mometasone Furoate, characterized by the presence of a ketone group at the C-6 position of the steroid nucleus. This structural modification significantly impacts its polarity and chromatographic behavior relative to the parent drug.

Chemical Name: (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,6,20-trione[1]

Molecular Formula: C₂₇H₂₈Cl₂O₇[3]

Molecular Weight: 535.41 g/mol [3]

CAS Number: 1305334-30-8[3]

The introduction of the C-6 ketone group makes this compound a more polar compound than Mometasone Furoate, which is a key consideration in the development of analytical separation methods.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Melting Point | >255°C (decomposes) | [2] |

| Solubility | Slightly soluble in Dioxane and Methanol | [2] |

Formation and Synthesis

This compound is not typically a degradation product formed under standard storage or physiological conditions. Instead, it is understood to be a process-related impurity that arises during the synthesis of Mometasone Furoate.[2] The formation is believed to occur via the oxidation of an intermediate at the C-6 position of the steroid backbone.

Below is a conceptual workflow illustrating the likely point of formation of this compound during the synthesis of Mometasone Furoate.

Caption: Formation of this compound as a process-related impurity.

Analytical Characterization

The unambiguous identification and quantification of this compound in Mometasone Furoate active pharmaceutical ingredient (API) and drug products are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound from Mometasone Furoate and its other impurities. The European Pharmacopoeia outlines a reversed-phase HPLC method for related substances of Mometasone Furoate, where this compound is denoted as Impurity F.

Illustrative HPLC Method Parameters (based on typical corticosteroid analysis):

-

Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient mixture of acetonitrile and water or a suitable buffer.

-

Detection: UV at approximately 254 nm.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 25-30 °C.

Thin-Layer Chromatography (TLC) can be utilized as a qualitative or semi-quantitative method for the detection of this compound. A reported TLC system uses:

-

Stationary Phase: Silica gel (SiO₂)

-

Mobile Phase: Dichloromethane:Methanol (9:1, v/v)[2]

-

Visualization: UV light[2]

Spectroscopic Methods

Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound. The technique provides a mass-to-charge ratio that corresponds to the molecular formula C₂₇H₂₈Cl₂O₇. While a detailed fragmentation pattern is not publicly available, key fragments would be expected from the loss of the furoate group, chlorine atoms, and other characteristic cleavages of the steroid nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive structural elucidation of this compound. Although specific chemical shift data for ¹H and ¹³C NMR are not widely published, the spectra would exhibit characteristic signals for the steroid backbone, the furoate moiety, and, most notably, the absence of a proton signal at the C-6 position and the presence of a carbonyl carbon signal in the ¹³C NMR spectrum, confirming the oxidation at this position. Commercial suppliers of Mometasone Furoate impurities often provide detailed CoA's with NMR and MS data upon purchase.[5]

Experimental Protocol: HPLC Analysis for Related Substances

The following is a representative, self-validating protocol for the determination of this compound in a Mometasone Furoate sample.

1. Preparation of Solutions

-

Diluent: Acetonitrile and water (50:50, v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Mometasone Furoate test sample in the diluent to a specified concentration.

2. Chromatographic Conditions

-

Instrument: A gradient-capable HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-10 min: 50% B

-

10-30 min: 50-80% B

-

30-35 min: 80% B

-

35-40 min: 80-50% B

-

40-45 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

3. System Suitability

-

Inject the standard solution multiple times (e.g., n=6).

-

The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.

-

The tailing factor for the this compound peak should be between 0.8 and 1.5.

4. Analysis

-

Inject the diluent as a blank.

-

Inject the standard solution.

-

Inject the sample solution.

5. Calculation

-

Calculate the percentage of this compound in the sample using the peak areas from the standard and sample chromatograms and their respective concentrations.

Caption: A streamlined workflow for the HPLC analysis of this compound.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Mometasone Furoate. A thorough understanding of its chemical properties, formation pathways, and analytical methodologies is essential for ensuring the quality and safety of this widely used corticosteroid. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is fundamental for the effective control of this and other impurities in pharmaceutical development and manufacturing. Further research into its specific toxicological profile may also be warranted to establish appropriate control limits.

References

-

Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules. 2023;28(23):7894. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. mometasone furoate and its Impurities. [Link]

-

Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. Journal of Pharmaceutical and Biomedical Analysis. 2015;107:443-450. [Link]

-

Characterization of degradation products of mometasone furoate. PubMed. [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. 2021;26(16):4949. [Link]

-

STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MOMETASONE FUROATE AND FORMOTEROL FUMARATE IN COMBINED DOSAGE FORM. Pharmacophore. 2014;5(2):233-241. [Link]

-

Pharmaffiliates. Mometasone Furoate - Impurity F. [Link]

-

Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. ResearchGate. [Link]

-

The S-oxidative degradation of a novel corticosteroid tipredane (INN) Part III. Detailed investigations into the disulphoxidation of tipredane. PubMed. [Link]

-

Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. PubMed. [Link]

-

PubChem. This compound CID 129011919. [Link]

Sources

- 1. This compound | C27H28Cl2O7 | CID 129011919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. Mometasone Furoate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-Depth Technical Guide to the Synthesis of 6-Oxo Mometasone Furoate from Mometasone Furoate

This guide provides a comprehensive technical overview for the synthesis of 6-Oxo Mometasone Furoate, a known impurity and metabolite of Mometasone Furoate. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document elucidates a proposed synthetic pathway, grounded in established principles of steroid chemistry, and offers detailed experimental protocols and analytical guidance.

Introduction: The Significance of this compound

Mometasone Furoate is a potent synthetic corticosteroid utilized for its anti-inflammatory properties in treating various dermatological, allergic, and respiratory conditions.[1] As with any pharmaceutical compound, the identification and synthesis of its impurities and metabolites are critical for comprehensive safety and efficacy assessments. This compound is one such related substance, characterized by the oxidation of the C6 position of the steroid nucleus. While it can be formed through metabolic processes, its controlled chemical synthesis is essential for use as a reference standard in analytical method development, impurity profiling, and toxicological studies.[2]

This guide details a proposed synthetic route for the conversion of Mometasone Furoate to this compound, focusing on a selective oxidation strategy. The causality behind the selection of reagents and reaction conditions is explained to provide a robust and scientifically sound protocol.

Proposed Synthetic Pathway: Selective Allylic Oxidation

The synthesis of this compound from Mometasone Furoate hinges on the selective oxidation of the allylic methylene group at the C6 position. The presence of the Δ¹,⁴-diene system in the A-ring of Mometasone Furoate activates the C6 position, making it susceptible to oxidation. However, the molecule also contains other sensitive functional groups, including a secondary hydroxyl group at C11 and a furoate ester at C17, which must remain intact during the transformation. Therefore, the choice of the oxidizing agent and reaction conditions is paramount to ensure the desired chemoselectivity.

A plausible and environmentally conscious approach involves the use of a ruthenium-based catalytic system in the presence of a suitable oxidant. Ruthenium catalysts have demonstrated efficacy in the selective oxidation of allylic positions in steroidal systems, offering a greener alternative to traditional chromium-based reagents.[2][3]

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Mometasone Furoate | >98% | Commercially Available | Starting Material |

| Ruthenium(III) chloride hydrate | Catalyst Grade | Commercially Available | Catalyst |

| tert-Butyl hydroperoxide | 70% in water | Commercially Available | Oxidant |

| Toluene | Anhydrous | Commercially Available | Solvent |

| Dichloromethane | HPLC Grade | Commercially Available | For Extraction & Chromatography |

| Methanol | HPLC Grade | Commercially Available | For Chromatography |

| Ethyl Acetate | Reagent Grade | Commercially Available | For Extraction |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | For Quenching | |

| Saturated Sodium Thiosulfate Solution | Prepared in-house | For Quenching | |

| Brine | Prepared in-house | For Washing | |

| Anhydrous Sodium Sulfate | Commercially Available | Drying Agent | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For Chromatography |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a solution of Mometasone Furoate (1.0 g, 1.92 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ruthenium(III) chloride hydrate (0.020 g, ~0.1 mmol, 5 mol%).

-

Reaction Execution: Heat the reaction mixture to 60-70 °C. To this heated mixture, add tert-butyl hydroperoxide (70% in water, 0.5 mL, ~3.84 mmol, 2.0 eq.) dropwise over a period of 30 minutes.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or no further conversion is observed.

-

Quenching the Reaction: After completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium thiosulfate (10 mL) followed by a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 98:2) as the eluent.[2] Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Characterization and Analytical Control

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the C6 methylene protons and potential shifts in the signals of neighboring protons, particularly H-7 and the vinylic proton at C4. |

| ¹³C NMR | Appearance of a new carbonyl signal corresponding to the C6-keto group and a shift in the C6 carbon resonance. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₂₇H₂₈Cl₂O₇), which is 14 Da higher than Mometasone Furoate due to the addition of an oxygen atom and loss of two hydrogen atoms. |

| Infrared (IR) Spectroscopy | Appearance of a new carbonyl stretching frequency characteristic of a ketone, in addition to the existing carbonyl stretches from the furoate ester and the A-ring ketone. |

Chromatographic Purity

The purity of the synthesized compound should be assessed by HPLC. A suitable method would employ a C18 column with a mobile phase gradient of acetonitrile and water. The purity should be determined by the area percentage of the main peak.

Discussion of Causality and Scientific Integrity

-

Choice of Oxidant: Tert-butyl hydroperoxide is chosen as the terminal oxidant due to its commercial availability, relative stability, and compatibility with the ruthenium catalyst. It is a more environmentally benign option compared to stoichiometric heavy metal oxidants.[2]

-

Catalyst Selection: Ruthenium(III) chloride is a readily available and effective catalyst for allylic oxidations. Its catalytic nature reduces the amount of metal waste generated.

-

Solvent and Temperature: Toluene is selected as the solvent due to its ability to dissolve the steroid and its relatively high boiling point, allowing the reaction to be conducted at an elevated temperature to facilitate the oxidation. The temperature is maintained at 60-70 °C to ensure a reasonable reaction rate without promoting significant degradation of the starting material or product.

-

Self-Validating Protocol: The progress of the reaction is monitored by chromatography (TLC/HPLC), allowing for real-time assessment of the conversion and the formation of byproducts. The purification by column chromatography ensures the isolation of the target compound with high purity. The final characterization by a suite of spectroscopic techniques provides unambiguous confirmation of the structure and purity, thus validating the entire process.

Conclusion

This technical guide outlines a robust and scientifically grounded pathway for the synthesis of this compound from Mometasone Furoate. By employing a selective catalytic oxidation method, this protocol offers a practical approach for obtaining this important impurity standard. The detailed experimental and analytical procedures are designed to ensure the successful synthesis, purification, and characterization of the target molecule, meeting the high standards of scientific integrity required in pharmaceutical research and development.

References

- PubChem. (n.d.). Mometasone furoate. National Center for Biotechnology Information.

- United States Biological. (n.d.). This compound CAS 1305334-30-8.

- Google Patents. (n.d.). WO1995032215A1 - Oxidation of steroids having allylic groups.

- Google Patents. (n.d.). EP0759929B1 - Oxidation of steroids having allylic groups.

Sources

- 1. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1995032215A1 - Oxidation of steroids having allylic groups - Google Patents [patents.google.com]

- 3. EP0759929B1 - Oxidation of steroids having allylic groups - Google Patents [patents.google.com]

Preamble: Navigating the Landscape of a Critical Mometasone Furoate Impurity

An In-Depth Technical Guide to the Solubility and Stability of 6-Oxo Mometasone Furoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its impurities is paramount to ensuring product quality, safety, and efficacy. This compound, identified as Mometasone Furoate Impurity F, represents a critical process impurity and potential degradant of Mometasone Furoate, a potent synthetic corticosteroid.[1][2] While extensive data exists for the parent compound, specific experimental information on the solubility and stability of this compound is not widely published.

This technical guide is designed to bridge this knowledge gap. As your Senior Application Scientist, I have synthesized the available data, leveraged established principles of steroid chemistry, and drawn upon extensive field experience to provide a robust framework for understanding and investigating the physicochemical properties of this compound. This document will delve into its known characteristics, infer its likely behavior based on the well-documented properties of Mometasone Furoate, and provide detailed, actionable protocols for its empirical study. Our approach is grounded in scientific integrity, ensuring that every recommendation is a self-validating system for your research and development endeavors.

Physicochemical Characterization of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any subsequent solubility or stability investigations. The introduction of a carbonyl group at the 6-position of the steroid nucleus subtly alters the electronic and steric landscape compared to the parent Mometasone Furoate, which can influence its behavior.

| Property | Data | Source |

| Chemical Name | (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-pregna-1,4-diene-3,6,20-trione | Inferred |

| Synonyms | Mometasone Furoate Impurity F | [1][2] |

| CAS Number | 1305334-30-8 | [3] |

| Molecular Formula | C₂₇H₂₈Cl₂O₇ | [1][3] |

| Molecular Weight | 535.41 g/mol | [2][3] |

| Appearance | Yellow solid | [3] |

| Melting Point | >252°C (decomposes) | [3] |

| Storage Conditions | Store at -20°C in the dark under an inert atmosphere. | [3] |

| General Precautions | Hygroscopic and sensitive to light. | [3] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an impurity is a critical parameter that influences its potential for removal during purification, its behavior in formulation, and its analytical characterization.

Inferred Solubility Characteristics

Based on the structure of this compound and the known solubility of Mometasone Furoate, we can infer a likely solubility profile. Mometasone Furoate is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and has limited solubility in water.[4][5] The presence of the additional polar ketone group in this compound may slightly increase its polarity compared to the parent drug. However, the molecule remains a large, lipophilic steroid ester, and thus it is anticipated to be:

-

Freely soluble to soluble in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile).

-

Sparingly soluble to slightly soluble in lower alcohols (e.g., methanol, ethanol).

-

Practically insoluble in aqueous buffers across a range of pH values.

One available data point indicates solubility in methanol .[3]

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, and a series of aqueous buffers at pH 2, 4, 6.8, and 7.4)

-

Thermostatically controlled shaker/incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (mobile phase of the analytical method is ideal) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Data Presentation: Solubility of this compound (Hypothetical Data for Illustrative Purposes)

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Acetone | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

| pH 7.4 Phosphate Buffer | 25 | To be determined |

Stability Characteristics and Degradation Pathways

Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting its formation during the shelf-life of Mometasone Furoate drug products, and developing stability-indicating analytical methods.

Predicted Stability Profile

The chemical structure of this compound contains several moieties susceptible to degradation:

-

Furoate Ester at C-17: This is a primary site for hydrolysis, which can be catalyzed by both acids and bases. Hydrolysis would lead to the formation of the corresponding 17-hydroxy steroid.

-

α,β-Unsaturated Ketone System in the A-ring: This system is generally stable but can be susceptible to certain nucleophilic additions or rearrangements under harsh conditions.

-

Chlorinated Groups at C-9 and C-21: These can be subject to nucleophilic displacement or elimination reactions.

-

11-β-Hydroxyl Group: This can be a site for oxidation or dehydration.

-

The 6-Oxo Group: The introduction of this ketone may influence the overall stability and could potentially be involved in specific degradation reactions.

Given that Mometasone Furoate is known to degrade in aqueous solutions, particularly at pH values above 4[6], and is susceptible to acid and base hydrolysis, oxidation, and photolytic degradation[7], it is highly probable that this compound will exhibit similar instabilities. The compound's noted hygroscopicity and light sensitivity further underscore the need for controlled storage.[3]

Experimental Protocol for Forced Degradation Studies

A forced degradation (stress testing) study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions as prescribed by ICH guidelines.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, expose a solution to heat.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

Visualization of Experimental Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams have been generated using Graphviz.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Concluding Remarks and Future Directions

This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound. While a definitive, data-rich profile awaits further experimental investigation, the insights and protocols presented herein offer a solid foundation for drug development professionals. The proposed experimental workflows are designed to be robust and compliant with industry standards, enabling the generation of high-quality data to support regulatory filings and ensure product quality. It is our expert recommendation that these studies be undertaken to fully characterize this critical impurity, thereby mitigating risks in the development of Mometasone Furoate-containing drug products.

References

-

Teng XW, Cutler DC, Davies NM. Degradation kinetics of mometasone furoate in aqueous systems. Int J Pharm. 2003;259(1-2):129-141. [Link]

-

Patel P, et al. DoE Approach: A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Methylparaben, Mometasone furoate and Eberconazole nitrate in Topical Formulations. Journal of Applied Pharmaceutical Science. 2014; 4(12): 084-092. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 441336, Mometasone furoate. [Link]

-

Jain PS, et al. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation. Indian J Pharm Sci. 2013;75(1):76-82. [Link]

-

Gujarati PZ, Thula KC, Maheshwari DG. Stability Indicating HPLC Method for Simultaneous Estimation of Mometasone Furoate and Formoterol Fumarate in Combined Dosage Form. Pharmacophore. 2014;5(2):245-254. [Link]

-

Jain N, et al. Simultaneous Determination of Mometasone Furoate and Benzalkonium Chloride-A Stability Indicating Method. Rasayan J. Chem. 2019;12(2): 634-641. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 129011919, this compound. [Link]

-

Gobbini E, et al. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molbank. 2023; 2023(4): M1779. [Link]

-

El-Yazbi FA, et al. Stability-Indicating HPLC Method for the Determination of Mometasone Furoate, Oxymetazoline, Phenyl Ethanol and Benzalkonium Chloride in Nasal Spray Solution. ResearchGate. 2015. [Link]

-

El-Ragehy NA, et al. Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. J. Saudi Chem. Soc. 2017;21:S339-S347. [Link]

-

Dwibhashyam V, et al. Characterization of degradation products of mometasone furoate. Pharmazie. 2004;59(5):367-70. [Link]

-

Abdel-Moety EM, et al. Validated Stability-Indicating Methods for Determination of Mometasone Furoate in Presence of its Alkaline Degradation Product. J Chromatogr Sci. 2016;54(5):749-56. [Link]

- Gonzalez Bosch JM, et al.

Sources

- 1. This compound | C27H28Cl2O7 | CID 129011919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. usbio.net [usbio.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CAS 141646-00-6: Mometasone Furoate Monohydrate [cymitquimica.com]

- 6. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

Methodological & Application

Characterization of 6-Oxo Mometasone Furoate: A High-Resolution Mass Spectrometry Approach

[Application Note]

Abstract: This application note presents a detailed protocol for the definitive characterization of 6-Oxo Mometasone Furoate, a potential impurity and degradation product of the potent synthetic corticosteroid, Mometasone Furoate. Leveraging the power of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), this guide provides a robust framework for the structural elucidation of this and other related steroidal compounds. We delve into the rationale behind the analytical choices, from sample preparation to data interpretation, offering insights grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Impurity Profiling

Mometasone Furoate is a widely prescribed glucocorticoid for the treatment of inflammatory skin conditions, allergic rhinitis, and asthma.[1] During its synthesis, formulation, and storage, process-related impurities and degradation products can arise.[2] Regulatory bodies worldwide mandate the detection, identification, and quantification of such impurities to ensure the safety and efficacy of the final drug product.

One such impurity is this compound, systematically named (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-pregna-1,4-diene-3,6,20-trione.[3][4] Its structure features an additional ketone group at the C6 position of the steroidal backbone. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology for the unambiguous identification of such closely related structures, offering high sensitivity, specificity, and the ability to determine elemental composition through accurate mass measurements.[5] This application note provides a comprehensive workflow for the characterization of this compound using LC-HRMS, in line with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][6]

Experimental Design: A Logic-Driven Approach

The successful characterization of this compound hinges on a meticulously designed analytical workflow. This section outlines the key experimental parameters and the scientific rationale underpinning their selection.

Sample Preparation

Given that this compound is soluble in methanol, a straightforward sample preparation protocol can be employed.[4]

Protocol:

-

Accurately weigh 1 mg of the this compound reference standard or the sample containing the suspected impurity.

-

Dissolve the sample in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

-

Perform serial dilutions with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

-

Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could interfere with the chromatographic separation.

Liquid Chromatography: Achieving Optimal Separation

The goal of the chromatographic step is to achieve a baseline separation of this compound from the parent drug, Mometasone Furoate, and other potential impurities. A reversed-phase C18 column is a common and effective choice for the separation of corticosteroids.[7]

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power and is well-suited for steroid analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analytes for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures the elution of compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI-MS interfaces. |

| Column Temperature | 40 °C | Enhances peak shape and reproducibility. |

| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |

High-Resolution Mass Spectrometry: Unveiling the Molecular Identity

An Orbitrap or Time-of-Flight (TOF) mass spectrometer is recommended to achieve the high mass accuracy and resolution required for this application.[8][9] Electrospray ionization (ESI) in positive ion mode is generally effective for corticosteroids.[7]

| Parameter | Setting | Justification |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Corticosteroids readily form protonated molecules [M+H]+. |

| Mass Analyzer | Orbitrap or TOF | Provides high resolution (>60,000 FWHM) and mass accuracy (<5 ppm). |

| Scan Range | m/z 150-1000 | Covers the expected mass of the analyte and its fragments. |

| Collision Energy | Stepped (e.g., 20, 30, 40 eV) | To induce fragmentation and obtain comprehensive MS/MS spectra. |

| Fragmentation Mode | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | Common methods for generating fragment ions. |

Data Analysis and Interpretation

The data acquired from the LC-HRMS analysis will be interrogated to confirm the identity of this compound.

Accurate Mass and Isotopic Pattern Matching

The primary confirmation of the elemental composition is achieved by comparing the measured accurate mass of the protonated molecule [M+H]+ with its theoretical mass. For this compound (C₂₇H₂₈Cl₂O₇), the theoretical monoisotopic mass of the neutral molecule is 534.1212. Therefore, the expected accurate mass of the protonated molecule [M+H]+ is 535.1290. The isotopic pattern, with the characteristic A+2 peak due to the two chlorine atoms, provides further confirmation.

Fragmentation Analysis: Deciphering the Structure

The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule's structure. Based on the known structure of this compound and general fragmentation pathways of 3-oxo-steroids, a proposed fragmentation scheme is presented below.[3][10]

Caption: Proposed Fragmentation Pathway for this compound.

Results and Discussion

The expected results from the LC-HRMS analysis of a this compound standard are summarized in the table below.

| Metric | Expected Value |

| Retention Time | Dependent on the specific LC system, but should be reproducible. |

| Theoretical [M+H]+ | 535.1290 |

| Measured [M+H]+ | Within 5 ppm of the theoretical mass. |

| Key Fragment Ions (m/z) | 517.1185, 499.0924, 440.0867 |

The presence of the 6-oxo functionality is expected to influence the fragmentation pattern compared to Mometasone Furoate, potentially leading to characteristic neutral losses and fragment ions that can be used for its specific identification.

Detailed Protocol: A Step-by-Step Guide

This protocol provides a comprehensive guide for the characterization of this compound.

Materials and Reagents

-

This compound reference standard

-

Mometasone Furoate reference standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

0.22 µm PTFE syringe filters

Instrumentation

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF)

Workflow Diagram

Caption: Analytical Workflow for this compound Characterization.

Procedure

-

Sample Preparation: Prepare samples as described in section 2.1.

-

LC-MS System Setup: Equilibrate the LC-MS system with the initial mobile phase conditions.

-

Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[1][11]

-

Data Acquisition: Inject the prepared samples and acquire data in both full scan and MS/MS modes.

-

Data Processing: Process the acquired data using the instrument's software to determine accurate masses and identify fragment ions.

-

Reporting: Report the findings, including the measured accurate mass, mass error (in ppm), and a comparison of the experimental fragmentation pattern with the proposed pathway.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound using LC-HRMS. The described workflow, from sample preparation to data interpretation, offers a reliable method for the structural elucidation of this and other related pharmaceutical impurities. By adhering to these protocols and the principles of analytical validation, researchers and drug development professionals can ensure the quality and safety of Mometasone Furoate-containing products.

References

-

Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids. (1971). Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

-

Analysis of corticosteroids in urine by HPLC and thermospray LC/MS. (1990). Journal of Analytical Toxicology. Retrieved from [Link]

-

High resolution mass spectrometry. Part IX. 2-Spiro-2′-(1′,3′-dithian) derivatives of 3-oxo-steroids. (1971). Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (n.d.). SciSpace. Retrieved from [Link]

-

Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry. (2017). Journal of Chromatography B. Retrieved from [Link]

-

Characterization of degradation products of mometasone furoate. (2004). Die Pharmazie. Retrieved from [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

-

Rapidity and Precision of Steroid Hormone Measurement. (n.d.). MDPI. Retrieved from [Link]

-

Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

LC/MS/MS Method Package for Steroid Hormones. (n.d.). Shimadzu. Retrieved from [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

(PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). ResearchGate. Retrieved from [Link]

-

LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Mass spectrometric analysis of steroids: all that glitters is not gold. (2015). Taylor & Francis Online. Retrieved from [Link]

-

Mometasone Furoate. (n.d.). PubChem. Retrieved from [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Structural Elucidation of 6-Oxo Mometasone Furoate via High-Field NMR

This Application Note is designed for analytical chemists and structural biologists involved in the impurity profiling of corticosteroids. It details the structural elucidation of 6-Oxo Mometasone Furoate , a potential oxidative degradation product, using high-field NMR spectroscopy.

Executive Summary

In the stability profiling of Mometasone Furoate (MF), oxidation at the allylic C6 position is a critical degradation pathway, often proceeding through a 6

This guide provides a self-validating protocol for the complete assignment of 6-Oxo MF, utilizing 1D and 2D NMR techniques to map the extended conjugated system (

Chemical Context & Structural Logic[1][2][3]

The Target Molecule

-

Parent: Mometasone Furoate (9,21-dichloro-11

,17-dihydroxy-16 -

Target: this compound.

-

Key Modification: Oxidation of the C6 methylene to a ketone.

-

Consequence: Formation of a

-3,6-dione chromophore. This extends the conjugation of the A-ring enone, resulting in significant deshielding of the C4 proton and C5 quaternary carbon.

Diagnostic NMR Markers (The "Fingerprint")

Before starting the full assignment, look for these immediate diagnostic signals:

-

Loss of H6 Signals: The parent MF spectrum shows H6

/H6 -

New Carbonyl Signal: A new quaternary carbon signal appears at ~200–202 ppm (C6 ketone), distinct from the C3 ketone (~186 ppm) and C20 ketone (~204 ppm).

-

H4 Singlet Shift: The H4 vinylic proton (typically ~6.1 ppm in MF) shifts downfield due to the anisotropic effect of the new C6 carbonyl.

Experimental Protocol

Sample Preparation

Solvent selection is critical for steroid resolution. While DMSO-d

-

Solvent: Chloroform-d (CDCl

) with 0.03% TMS. -

Concentration: 5–10 mg in 600

L (for 500/600 MHz instruments). -

Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz Base Frequency)

| Experiment | Pulse Sequence | Scans (NS) | TD (F2/F1) | Mixing Time / Delay | Purpose |

| 1H 1D | zg30 | 16 | 64k | D1 = 2.0 s | Quantitative integration & screening. |

| 13C 1D | zgpg30 | 1024+ | 64k | D1 = 2.0 s | Identify quaternary carbons (C3, C5, C6, C20). |

| HSQC | hsqcedetgp | 8 | 2k / 256 | J = 145 Hz | Multiplicity-edited (CH/CH3 up, CH2 down). |

| HMBC | hmbcgplpndqf | 16 | 4k / 512 | J = 8 Hz | CRITICAL: Connects H4 and H7 to the new C6 ketone. |

| NOESY | noesygpphp | 16 | 2k / 256 | 500 ms | Stereochemical confirmation (H19 correlations). |

Assignment Workflow & Logic

The assignment relies on a "Walking the Skeleton" approach, starting from the unambiguous H1/H2 olefinic protons.

Caption: Logical workflow for distinguishing this compound from parent and other oxidative impurities.

Step-by-Step Assignment

Step 1: The A-Ring (H1, H2, H4)

-

H1 (d) & H2 (dd): These remain relatively stable (~7.3 ppm and ~6.3 ppm) but may show slight shifts due to the extended conjugation.

-

H4 (s): In the parent MF, H4 is a singlet at ~6.11 ppm.[1] In 6-Oxo MF, H4 is the diagnostic entry point. It shows a strong HMBC correlation to two carbonyls: C3 and the new C6.

Step 2: The B-Ring (The Modification Site)

-

C6 Assignment: In 13C NMR, look for a signal at ~200–202 ppm .

-

HMBC Proof:

-

H4

C6: A strong 3-bond correlation ( -

H7

C6: The protons at C7 (which are now alpha to the ketone) will show a correlation to this carbonyl. -

H19 (Angular Methyl)

C5, C9, C10: Use the H19 singlet to anchor the A/B ring junction.

-

Step 3: The C/D Rings & Side Chain

-

The C17-Furoate and C16-Methyl regions remain largely unperturbed compared to the parent. Use these as internal standards to verify the integrity of the rest of the molecule.

-

C21-Cl: The CH

Cl protons (~4.3 ppm) are distinct and should not shift.

Comparative Data Table (Parent vs. 6-Oxo)

The following table highlights the expected chemical shift differences (

| Position | Atom | Parent MF ( | 6-Oxo MF (Predicted | Diagnostic Logic |

| 6 | H6 | 2.35 / 2.55 | Absent | Primary confirmation of oxidation. |

| 6 | C6 | 32.5 | ~200.0 | Transformation from CH |

| 4 | H4 | 6.11 | > 6.20 | Deshielding due to extended conjugation. |

| 5 | C5 | 168.0 | ~160–165 | Shift in quaternary alkene carbon. |

| 7 | H7 | 1.0 / 1.8 | 2.4 – 2.8 | Strong downfield shift (alpha to ketone). |

| 19 | H19 (Me) | 1.45 | 1.50 – 1.60 | Anisotropic deshielding by C6=O. |

| 3 | C3 | 186.5 | 186.0 | Minimal change (distal to modification). |

Note: Parent values based on Mometasone Furoate standards [1, 2].[2] 6-Oxo values derived from substituent chemical shift effects for steroidal 6-ketones [3].

References

-

Valotis, A., et al. (2023). "Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C." Molecules, 28(23), 7856. (Provides baseline assignments for the MF scaffold and 11-oxo analogs). Link

-

Görög, S. (2011).[3] "Advances in the analysis of steroid hormone drugs in pharmaceuticals and environmental samples." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 728-746. Link

-

Kirk, D.N., et al. (1990). "A survey of the high-field 1H NMR spectra of the steroid hormones... and related compounds." Journal of the Chemical Society, Perkin Transactions 2, 1990, 1567-1594. (Foundational text for steroid shift prediction). Link

-

Teng, X.W., et al. (2001).[3] "High-performance liquid chromatographic analysis of mometasone furoate and its degradation products." Journal of Pharmaceutical and Biomedical Analysis, 26(2), 313-319. Link

Sources

Application Note: Isolation and Purification of 6-Oxo Mometasone Furoate (Impurity F)

Executive Summary

This application note details a robust protocol for the isolation of 6-Oxo Mometasone Furoate (Impurity F), a critical oxidative degradation product of Mometasone Furoate. Under ICH Q3A/B guidelines, impurities exceeding identification thresholds (typically 0.10%) requires structural characterization and toxicological qualification.

The 6-oxo derivative is formed via allylic oxidation at the C6 position of the steroidal backbone. Because naturally occurring levels in API (Active Pharmaceutical Ingredient) samples are often below the threshold for efficient isolation, this protocol includes an Enrichment Phase utilizing forced oxidative degradation to maximize yield prior to Preparative HPLC.

Chemical Context & Mechanism[1][2][3]

Target Analyte: this compound (Impurity F) CAS: 1305334-30-8 Molecular Formula: C₂₇H₂₈Cl₂O₇ Molecular Weight: 535.41 g/mol [1][2][3]

Formation Pathway

The formation of Impurity F occurs through the oxidation of the allylic C6 position. While Mometasone Furoate contains a

Figure 1: Proposed formation pathways of this compound via metabolic hydroxylation or direct oxidative stress.

Experimental Protocol

Phase 1: Sample Enrichment (Forced Degradation)

Rationale: To isolate sufficient quantities for NMR/MS characterization, the impurity abundance must be artificially increased from trace levels (<0.1%) to isolatable levels (>5%).

Reagents:

-

Mometasone Furoate API (approx. 500 mg)

-

Hydrogen Peroxide (30% w/v, ACS Grade)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

Procedure:

-

Solubilization: Dissolve 500 mg of Mometasone Furoate in 25 mL of Acetonitrile/Methanol (50:50 v/v). Ensure complete dissolution.

-

Stress Induction: Add 5 mL of 30%

solution dropwise. -

Incubation: Heat the mixture at 60°C for 4–6 hours.

-

Checkpoint: Monitor reaction by analytical HPLC every hour. Target a decrease in the parent peak area by 15–20%. Do not over-degrade , as this generates secondary degradation products (e.g., hydrolysis of the furoate ester).

-

-

Quenching: Cool to room temperature. Add 5 mL of 10% Sodium Sulfite (

) solution to quench excess peroxide. -

Concentration: Evaporate organic solvents under reduced pressure (Rotavap) at 40°C to near dryness. Re-dissolve the residue in 5 mL of DMSO/Methanol (1:1) for Prep-HPLC injection.

Phase 2: Analytical Method (Scouting)

Before scale-up, validate separation on an analytical scale.

| Parameter | Condition |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equiv.) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 40% B 2-25 min: 40% → 80% B 25-30 min: 80% B |

| Detection | UV @ 254 nm (Primary), 230 nm (Secondary) |

| Temp | 25°C |

| Retention | Mometasone Furoate: ~18-20 min Impurity F (6-Oxo): ~14-16 min (More polar due to ketone) |

Phase 3: Preparative Isolation

System: Preparative HPLC with Fraction Collector.

Protocol:

-

Column: Semi-Prep C18, 250 x 21.2 mm, 10 µm.

-

Flow Rate: 15–20 mL/min.

-

Loading: Inject 500 µL – 1 mL of the enriched solution per run.

-

Collection Logic: Time-based windows or Slope-based triggering.

-

Note: Impurity F will elute before the main API peak. Ensure clear resolution (Rs > 1.5) to avoid contamination with the parent drug.

-

-

Post-Processing:

-

Pool fractions corresponding to Impurity F.

-

Remove Acetonitrile via rotary evaporation at < 40°C.

-

Lyophilize the remaining aqueous phase to obtain a white to off-white amorphous powder.

-

Characterization & Validation

To certify the isolated material as a Reference Standard, the following data must be acquired.

Mass Spectrometry (LC-MS)[7]

-

Ionization: ESI Positive Mode.

-

Parent Ion: Mometasone Furoate

Da. -

Impurity F Target:

Da (Mass shift of +14 Da corresponding to conversion of

Nuclear Magnetic Resonance (1H-NMR)

The 6-oxo modification causes distinct shifts in the steroid A/B ring protons.

-

Solvent:

or -

Key Diagnostic Signals:

-

H4 (Olefinic): In Mometasone, this is a singlet/doublet near

6.0-6.1 ppm. In the 6-oxo derivative, the H4 proton is deshielded due to the adjacent carbonyls at C3 and C6, typically shifting downfield. -

C6 Protons: Disappearance of the multiplet signals corresponding to the

at position 6 (typically

-

Storage & Stability[6]

-

Sensitivity: this compound is hygroscopic and light-sensitive .[3]

-

Storage: Store at -20°C under Argon or Nitrogen atmosphere in amber vials.

Workflow Diagram

Figure 2: End-to-end workflow for the enrichment and isolation of Impurity F.

References

-

Teng, X. W., et al. (2003). Kinetics of metabolism and degradation of mometasone furoate in rat biological fluids and tissues. Journal of Pharmacy and Pharmacology, 55(9), 1245-1253. [Link]

-

Tolba, E. H., et al. (2016). Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. Arabian Journal of Chemistry, 9(Supp 1), S493-S505. [Link]

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Biological Characterization & Potency Profiling of 6-Oxo Mometasone Furoate

[1]

Executive Summary & Scientific Rationale

6-Oxo Mometasone Furoate (identified as Mometasone Furoate Impurity F in European Pharmacopoeia) is a degradation product and structural analogue of the potent corticosteroid Mometasone Furoate (MF).[1] In drug development and stability testing, characterizing such impurities is critical not only for regulatory compliance (ICH Q3A/B guidelines) but also to understand potential off-target toxicity or competitive antagonism.[1]

This application note details a robust, self-validating workflow to evaluate the anti-inflammatory potency of 6-Oxo MF relative to its parent compound.[1] The scientific premise relies on the Glucocorticoid Receptor (GR) signaling cascade .[] Mometasone Furoate acts by binding cytosolic GR, translocating to the nucleus, and trans-repressing pro-inflammatory transcription factors (NF-κB, AP-1).[1]

Hypothesis: The oxidation at the C6 position (6-Oxo) alters the steroid backbone's geometry, potentially impacting GR ligand-binding domain (LBD) affinity.[1] This workflow quantifies that shift in potency.

Experimental Workflow Strategy

The evaluation follows a "Safety-First, Mechanism-Second" logic.[1] We must first establish that any observed reduction in inflammatory markers is due to specific receptor activity, not non-specific cell death.

Diagram 1: Biological Qualification Workflow[1]

Caption: Sequential workflow ensuring non-toxic doses are used for functional potency assessment.

Cell Model Selection

Protocol 1: Determination of Cytotoxic Threshold (CCK-8)[1]

Before assessing anti-inflammatory activity, we must define the Maximum Non-Toxic Concentration (MNTC) . Corticosteroids can induce apoptosis at high concentrations; failing to account for this yields false "anti-inflammatory" positives (dead cells don't secrete cytokines).[1]

Materials

-

Cell Line: RAW 264.7[1]

-

Reagent: Cell Counting Kit-8 (CCK-8) or MTT

-

Test Compounds: Mometasone Furoate (Standard), 6-Oxo MF (Analyte)[1]

-

Vehicle: DMSO (Final concentration < 0.1%)[1]

Method

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO₂. -

Treatment: Replace media with fresh DMEM containing serial dilutions of 6-Oxo MF and Parent MF (Range: 0.1 nM to 10 µM).[1] Include a Vehicle Control (0.1% DMSO) and a Positive Kill Control (e.g., 10% DMSO).[1]

-

Incubation: Incubate for 24 hours.

-

Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.[1]

-

Calculation:

[1]

Acceptance Criteria: The MNTC is the highest concentration maintaining >90% viability. Do not proceed to efficacy testing with concentrations exceeding this limit.

Protocol 2: Functional Anti-Inflammatory Potency (LPS Challenge)

This is the core assay. We utilize Lipopolysaccharide (LPS) to trigger the TLR4

Diagram 2: Signaling Pathway & Inhibition[1]

Caption: 6-Oxo MF competes for GR binding to inhibit NF-κB mediated cytokine transcription.[1]

Step-by-Step Methodology

A. Nitric Oxide (NO) Screen (Griess Assay)

Rapid, cost-effective screening for IC50 estimation.[1]

-

Seeding: Plate RAW 264.7 cells (

/well) in 96-well plates. -

Pre-treatment: Add test compounds (6-Oxo MF vs. Parent MF) at 6 concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour prior to stimulation.

-

Stimulation: Add LPS (Final conc: 100 ng/mL). Incubate for 18–24 hours.[1]

-

Supernatant Collection: Transfer 50 µL of culture supernatant to a new plate.

-

Griess Reaction: Add 50 µL Sulfanilamide solution + 50 µL NED solution. Incubate 10 min at RT (dark).

-

Measurement: Read Absorbance at 540 nm.

-

Quantification: Interpolate NO concentration using a Sodium Nitrite standard curve.

B. Confirmatory ELISA (TNF-α / IL-6)

High-specificity validation.[1]

-

Supernatant: Use remaining supernatant from the step above (or run a parallel plate).

-

Assay: Perform Sandwich ELISA specific for Mouse TNF-α (e.g., R&D Systems DuoSet).

-

Dilution: Samples usually require 1:10 to 1:50 dilution to fit the standard curve.

-

Readout: Measure OD at 450 nm (with 540 nm correction).

Protocol 3: Mechanistic Validation (GR Translocation)[1]

To confirm that 6-Oxo MF acts via the steroid pathway (and not an off-target mechanism), we visualize GR movement from cytosol to nucleus.[1]

-

Seeding: Plate cells on glass coverslips or imaging-bottom 96-well plates.

-

Treatment: Treat with a saturating dose (e.g., 1 µM) of 6-Oxo MF or Parent MF for 30 minutes .[1]

-

Fixation: 4% Paraformaldehyde (15 min).

-

Permeabilization: 0.1% Triton X-100 (10 min).

-

Staining:

-

Imaging: Confocal microscopy.

-

Analysis: Calculate the Nuclear/Cytoplasmic fluorescence intensity ratio.

Data Presentation & Analysis

Comparative Potency Table

Summarize your findings in the following format to calculate the Relative Potency Factor (RPF) .

| Compound | MNTC (µM) | NO Inhibition IC50 (nM) | TNF-α Inhibition IC50 (nM) | RPF (Parent/Impurity) |

| Mometasone Furoate | > 10 | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.0 (Ref) |

| 6-Oxo MF (Impurity) | > 10 | [Experimental Value] | [Experimental Value] | [Calc: IC50_Ref / IC50_Imp] |

| Dexamethasone | > 50 | 5.0 ± 0.5 | 2.5 ± 0.3 | Positive Control |

Note: If RPF < 0.1, the impurity is considered to have negligible activity relative to the parent. If RPF > 0.8, it is equipotent.[1]

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Mometasone Furoate Monograph 1443. (Defines Impurity F / 6-Oxo structure).

-

[1]

-

-

National Center for Biotechnology Information (2023).

-

Sahasranaman, S., Issar, M., & Hochhaus, G. (2006) .[1] Metabolism of mometasone furoate and biological activity of the metabolites. Drug Metabolism and Disposition, 34(2), 225-233.[1] (Foundational paper on MF metabolite activity).

-

Valotis, A., & Högger, P. (2004) . Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[3] Respiratory Research, 8(1),[1] 54. (Methodology for GR binding kinetics comparison).

-

FDA Guidance for Industry . Q3A(R2) Impurities in New Drug Substances. (Regulatory framework for qualifying impurities).[1][6][7][8]

-

[Link]

-

Sources

- 1. This compound | C27H28Cl2O7 | CID 129011919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Mometasone - Wikipedia [en.wikipedia.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. usbio.net [usbio.net]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. mdpi.com [mdpi.com]

Application Note: Receptor Binding Affinity Characterization of 6-Oxo Mometasone Furoate (Impurity F)

Executive Summary

In the development of high-potency corticosteroids like Mometasone Furoate (MF) , the characterization of impurities is a critical regulatory requirement (ICH Q3A/Q3B). 6-Oxo Mometasone Furoate (Pharmacopeial designation: Mometasone Furoate Impurity F) is a known oxidative degradation product. Given the extremely high affinity of the parent compound for the Glucocorticoid Receptor (GR)—approximately 22-fold higher than Dexamethasone—it is imperative to determine if this structural modification (oxidation at the C6 position) significantly alters ligand-receptor interaction.

This application note details a robust Competitive Radioligand Binding Assay to quantify the equilibrium dissociation constant (

Scientific Background & Rationale

The Target: Glucocorticoid Receptor (GR)

Mometasone Furoate exerts its therapeutic effect by binding to the cytosolic GR (NR3C1). Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins (HSP90), and translocates to the nucleus to modulate gene transcription via Glucocorticoid Response Elements (GREs).

The Impurity: this compound[1]

-

Chemical Name: 9,21-Dichloro-11

-hydroxy-16 -

Structural Impact: The introduction of a ketone at C6 (6-oxo) alters the electronic density and steric profile of the steroid B-ring.

-

Why Test? While 6

-hydroxy metabolites often show reduced affinity, the planar nature of the 6-oxo group may preserve binding pockets differently. Establishing the Relative Receptor Affinity (RRA) is the first step in qualifying this impurity.

Assay Principle

We utilize a Competition Binding Assay . A fixed concentration of a high-affinity radioligand (

Experimental Protocol

Materials & Reagents[2]

-

Receptor Source: Recombinant Human GR (rhGR) expressed in Sf9 insect cells or cytosol from A549 human lung epithelial cells. Note: rhGR is preferred for reproducibility.

-

Radioligand (Tracer):

-Dexamethasone (Specific Activity: ~70-80 Ci/mmol).-

Why Dexamethasone? It is the industry standard reference.

-

-

Test Compound: this compound (Reference Standard Grade, >98% purity).

-

Reference Ligand: Unlabeled Mometasone Furoate.

-

Separation Agent: Dextran-coated Charcoal (DCC) or Hydroxylapatite.

Buffer Chemistry (Critical)

The GR is labile. The assay buffer must stabilize the receptor-ligand complex.

-

Composition: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% Glycerol, 1 mM Dithiothreitol (DTT), 20 mM Sodium Molybdate.

-

Mechanistic Insight:

Workflow Diagram

The following diagram outlines the logical flow of the competitive binding experiment.

Caption: Figure 1: Step-by-step workflow for the Competitive Radioligand Binding Assay. Critical control points include temperature maintenance during incubation to prevent receptor degradation.

Step-by-Step Procedure

-

Preparation of Dilutions:

-

Prepare a 10-point serial dilution of 6-Oxo MF and Mometasone Furoate (Parent) in assay buffer containing 0.1% BSA. Range:

M to -

Control: Prepare "Total Binding" (TB) tubes (Buffer + Tracer + Receptor) and "Non-Specific Binding" (NSB) tubes (TB + 10

M excess cold Dexamethasone).

-

-

Incubation:

-

Add 50

L of Radioligand ( -

Add 50

L of Competitor (Test or Reference). -

Initiate reaction with 100

L of hGR preparation. -

Condition: Incubate at 4°C for 16–18 hours.

-

Why 4°C? Although equilibrium is slower, GR is thermally unstable at 37°C in cell-free lysates. 4°C ensures the receptor remains viable for the duration of the assay.

-

-

Separation (Charcoal Adsorption):

-

Add 500

L of cold Dextran-Coated Charcoal (DCC) suspension. -

Incubate 10 min at 4°C with shaking.

-

Mechanism:[4][] DCC adsorbs free (unbound) steroid. The receptor-bound steroid is too large to enter the charcoal pores and remains in the supernatant.

-

Centrifuge at 2000 x g for 10 min at 4°C.

-

-

Quantification:

-

Decant supernatant (containing Bound complex) into scintillation vials.

-

Add scintillation cocktail and count in a Beta Counter.

-

Data Analysis & Interpretation

Calculation of IC50

Plot the specific binding (% of Total Binding) against the log concentration of the competitor. Use a 4-parameter logistic regression (Sigmoidal Dose-Response) to determine the

Derivation of Ki (Inhibition Constant)

Convert

- : Determined from the curve.

- : Concentration of radioligand used (e.g., 1 nM).

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).

Relative Receptor Affinity (RRA)

To normalize data across assays, calculate RRA relative to Dexamethasone (set to 100).[6]

Expected Benchmarks (Table 1):

| Compound | Approx.[7][2][4][][6][8][9][10][11][12] RRA (vs Dex=100) | Interpretation |

| Dexamethasone | 100 | Reference Standard |

| Mometasone Furoate | 2200 - 2900 | Highly Potent Parent |

| 6-Oxo MF (Impurity F) | To be determined | Test Article |

| 6 | ~200 | Known Metabolite (Reduced Potency) |

Note: If 6-Oxo MF shows an RRA > 100, it is considered a potent glucocorticoid and must be qualified for safety in toxicological studies.

Mechanistic Pathway Visualization

Understanding where this assay fits in the biological context is crucial. The diagram below illustrates the GR signaling pathway and where the binding event occurs.

Caption: Figure 2: Glucocorticoid Receptor signaling pathway. The binding assay specifically isolates the initial interaction event in the cytoplasm.

Troubleshooting & Optimization

-

High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, reduce radioligand concentration or use Hydroxylapatite filtration instead of Charcoal (Charcoal can sometimes strip low-affinity bound ligands).

-

Ligand Depletion: Ensure the total receptor concentration is < 10% of the radioligand

. If receptor concentration is too high, the assumption of "free ligand = total ligand" fails. -

Solubility: Mometasone and its impurities are highly lipophilic. Ensure dilutions are made in glass (to prevent plastic adsorption) and minimize DMSO concentration (< 1% final) to prevent protein denaturation.

References

-

European Pharmacopoeia (Ph. Eur.) . Mometasone Furoate Monograph 1447. (Defines Impurity F/6-Oxo Mometasone Furoate).[1][6]

-

Valotis, A., & Högger, P. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[13] Respiratory Research, 8(1),[13] 54. Link

-

Smith, C. L., et al. (2002). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Arzneimittelforschung, 52(12), 877-883. Link

-

FDA Guidance for Industry. (2006). Q3B(R2) Impurities in New Drug Products. Link

-

Teng, X. W., et al. (2003). Significant receptor affinities of metabolites and a degradation product of mometasone furoate. Pharmaceutical Research, 20(1), 137-140. Link

Sources

- 1. This compound | C27H28Cl2O7 | CID 129011919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. mdpi.com [mdpi.com]

- 4. Mometasone Furoate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mometasone EP Impurity H | 148596-90-1 | SynZeal [synzeal.com]

- 13. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Evaluating the Genotoxicity of 6-Oxo Mometasone Furoate: A Comparative Impurity Safety Guide

This guide provides an in-depth technical evaluation of the genotoxicity of 6-Oxo Mometasone Furoate (Impurity F), a degradation product and potential metabolite of the corticosteroid Mometasone Furoate. It is designed for pharmaceutical scientists conducting risk assessments under ICH M7(R2) guidelines.[1]

Executive Summary

This compound (CAS: 1305334-30-8) is an oxidative impurity of Mometasone Furoate.[1][2] Unlike alkylating impurities (e.g., alkyl halides) that pose high mutagenic risks, the introduction of a ketone at the C6 position of the steroid backbone generally does not introduce a structural alert for mutagenicity. This guide compares the genotoxic potential of the 6-Oxo impurity against the parent API (Mometasone Furoate) and standard positive controls, outlining the specific experimental workflows required to confirm its safety classification as a Class 5 (Non-mutagenic) impurity .

Part 1: Structural & Mechanistic Comparison

The first step in any impurity qualification is a structural activity relationship (SAR) analysis. We compare the impurity directly to the parent drug to identify "alerting" features.

| Feature | Target: this compound | Alternative 1: Mometasone Furoate (API) | Alternative 2: 9,11-Epoxide Impurity (Impurity D) |

| Structure | Steroid core with C6-Ketone | Steroid core with C6-Methylene | Steroid core with 9,11-Epoxide |

| Reactive Moiety | 6-Oxo group (conjugated ketone) | None (Stable steroid nucleus) | Epoxide ring (Strained ether) |

| Genotox Alert | Low/None. C6 oxidation is a metabolic handle, not a DNA intercalator.[1] | Negative. Extensive history of safe use. | Potential Alert. Epoxides can be alkylating agents (requires specific testing).[1] |